N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1706283-01-3
VCID: VC4623894
InChI: InChI=1S/C20H21FN2O2S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-26-18)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25)
SMILES: C1CN(CCSC1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3
Molecular Formula: C20H21FN2O2S
Molecular Weight: 372.46

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

CAS No.: 1706283-01-3

Cat. No.: VC4623894

Molecular Formula: C20H21FN2O2S

Molecular Weight: 372.46

* For research use only. Not for human or veterinary use.

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide - 1706283-01-3

Specification

CAS No. 1706283-01-3
Molecular Formula C20H21FN2O2S
Molecular Weight 372.46
IUPAC Name N-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C20H21FN2O2S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-26-18)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25)
Standard InChI Key QCKNAOFXRWYUOO-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3

Introduction

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a complex organic compound featuring a thiazepane ring, a fluorophenyl group, and a benzamide moiety. This compound is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzoyl chloride with a thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Biological Activity and Mechanism of Action

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide exhibits significant biological activity, primarily targeting carbonic anhydrase II. The compound's mechanism involves enzyme inhibition, where it binds to the active site of carbonic anhydrase, affecting physiological processes like respiration and renal function. Additionally, it may influence pathways involved in cell growth and apoptosis, potentially leading to therapeutic applications in cancer treatment.

Biological ActivityMechanism of Action
Carbonic Anhydrase II InhibitionBinding to the enzyme's active site, affecting respiration and renal function
Potential Cancer TherapeuticModulation of cell growth and apoptosis pathways

Comparison with Similar Compounds

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is unique due to the presence of the thiazepane ring, which is less common in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Similar compounds include 3-chloro-N-(2-fluorophenyl)benzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide.

CompoundStructural FeaturesBiological Activity
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamideThiazepane ring, fluorophenyl group, benzamide moietyCarbonic anhydrase II inhibition, potential cancer therapeutic
3-chloro-N-(2-fluorophenyl)benzamideChloro and fluorophenyl substituentsVarious biological activities depending on specific modifications
N-(2,4-difluorophenyl)-2-fluorobenzamideDifluorophenyl and fluorobenzamide moietiesPotential applications in medicinal chemistry

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